molecular formula C29H16F2O B187141 Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone CAS No. 194936-18-0

Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone

Cat. No. B187141
M. Wt: 418.4 g/mol
InChI Key: CQCNRSYTVJZASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone, also known as BFEM, is a synthetic compound that belongs to the family of diarylethynyl derivatives. BFEM has been studied for its potential use in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone is not fully understood, but it is believed to interact with various biological targets, including ion channels and receptors. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit inhibitory effects on certain ion channels, such as the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been reported to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.

Biochemical And Physiological Effects

Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been shown to reduce anxiety-like behavior in animal models of anxiety.

Advantages And Limitations For Lab Experiments

Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and excellent optoelectronic properties. However, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for the study of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. One area of research could focus on the development of new synthetic methods for Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone that could improve its yield and reduce its cost. Another area of research could focus on the optimization of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone for use in organic electronic devices, such as OLEDs and OFETs. Additionally, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone could be further studied for its potential use in the treatment of various diseases, such as chronic pain and anxiety disorders.

Synthesis Methods

Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone can be synthesized through a multi-step process, starting with the reaction of 4-bromoacetophenone with 4-fluorobenzyl bromide in the presence of a base. The resulting compound is then subjected to a Sonogashira coupling reaction with 4-ethynylphenylboronic acid to obtain the final product, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. The synthesis of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported in several studies, and its purity and yield can be optimized through various reaction conditions.

Scientific Research Applications

Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been studied for its potential use in scientific research, particularly in the field of organic electronics. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit excellent optoelectronic properties, including high electron mobility, high thermal stability, and good solubility in organic solvents. These properties make Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone a promising candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.

properties

CAS RN

194936-18-0

Product Name

Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone

Molecular Formula

C29H16F2O

Molecular Weight

418.4 g/mol

IUPAC Name

bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]methanone

InChI

InChI=1S/C29H16F2O/c30-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(32)26-15-7-22(8-16-26)2-4-24-11-19-28(31)20-12-24/h5-20H

InChI Key

CQCNRSYTVJZASQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F

Origin of Product

United States

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